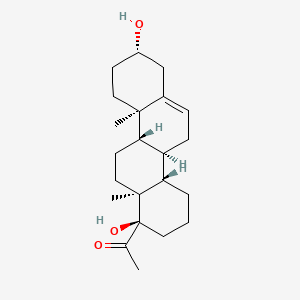
3beta,17a-Dihydroxy-D-homopregn-5-en-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta,17a-Dihydroxy-D-homopregn-5-en-20-one: is a steroidal compound with the molecular formula C22H34O3 . It is known for its unique structure, which includes two hydroxyl groups at the 3beta and 17alpha positions. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,17a-Dihydroxy-D-homopregn-5-en-20-one typically involves multiple steps, starting from readily available steroid precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Cyclization: Formation of the steroidal ring structure.
Purification: Isolation and purification of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
3beta,17a-Dihydroxy-D-homopregn-5-en-20-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield additional hydroxylated derivatives.
Scientific Research Applications
3beta,17a-Dihydroxy-D-homopregn-5-en-20-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3beta,17a-Dihydroxy-D-homopregn-5-en-20-one involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3beta,17alpha-Dihydroxypregn-5-en-20-one
- 3beta,16alpha-Dihydroxypregn-5-en-20-one
- 3beta,21-Dihydroxypregn-5-en-20-one
Uniqueness
3beta,17a-Dihydroxy-D-homopregn-5-en-20-one is unique due to its specific hydroxylation pattern and structural configuration
Biological Activity
3beta,17a-Dihydroxy-D-homopregn-5-en-20-one, a steroidal compound with the molecular formula C22H34O3, has garnered attention in the scientific community due to its potential biological activities and applications. This article explores the compound's biological activity, mechanism of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 77522-86-2 |
| Molecular Formula | C22H34O3 |
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | 1-[(1R,4aS,4bR,8S,...] |
The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. It binds to specific receptors, modulating gene expression and influencing various cellular processes. This compound is believed to have anti-inflammatory and potential anti-cancer properties due to its ability to regulate signaling pathways involved in cell proliferation and apoptosis.
Biological Activities
Research indicates several key biological activities associated with this compound:
- Hormonal Activity : Acts as a precursor for steroid hormones, influencing endocrine functions.
- Anti-inflammatory Effects : Exhibits properties that may reduce inflammation by modulating immune responses.
- Antioxidant Properties : Potentially reduces oxidative stress in cells, contributing to cellular protection .
Case Studies and Research Findings
-
Steroid Hormone Precursor :
- A study highlighted the role of this compound in synthesizing various steroid hormones, emphasizing its importance in endocrine research and therapeutic applications.
-
Anti-Cancer Activity :
- Research conducted on the compound's effect on cancer cell lines demonstrated a significant reduction in proliferation rates. The study suggested that the compound may induce apoptosis in malignant cells through specific signaling pathways.
- Inflammation Modulation :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Key Features |
|---|---|
| 3beta,17alpha-Dihydroxypregn-5-en-20-one | Similar structure; different hydroxylation pattern |
| 3beta,16alpha-Dihydroxypregn-5-en-20-one | Varying biological activities; less studied |
| 3beta,21-Dihydroxypregn-5-en-20-one | Known for distinct anti-inflammatory effects |
Properties
CAS No. |
77522-86-2 |
|---|---|
Molecular Formula |
C22H34O3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-[(1R,4aS,4bR,8S,10aR,10bS,12aS)-1,8-dihydroxy-10a,12a-dimethyl-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-chrysen-1-yl]ethanone |
InChI |
InChI=1S/C22H34O3/c1-14(23)22(25)10-4-5-19-17-7-6-15-13-16(24)8-11-20(15,2)18(17)9-12-21(19,22)3/h6,16-19,24-25H,4-5,7-13H2,1-3H3/t16-,17+,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
QBNQGIWYOQJMHJ-YRCTWBNTSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CCC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
Canonical SMILES |
CC(=O)C1(CCCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















